molecular formula C9H7BrN2O B7946359 8-bromo-6-methyl-1H-quinazolin-4-one

8-bromo-6-methyl-1H-quinazolin-4-one

Cat. No.: B7946359
M. Wt: 239.07 g/mol
InChI Key: KEBPNLDDFILTLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compound “8-bromo-6-methyl-1H-quinazolin-4-one” is a chemical entity with significant interest in various scientific fields. It is known for its unique chemical structure and properties, which make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “8-bromo-6-methyl-1H-quinazolin-4-one” involves specific chemical reactions and conditions. The exact synthetic route may vary, but it typically includes the following steps:

    Starting Materials: The synthesis begins with readily available starting materials.

    Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH.

    Purification: The final product is purified using techniques such as chromatography or recrystallization.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up to meet demand. This involves optimizing the synthetic route for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions: Compound “8-bromo-6-methyl-1H-quinazolin-4-one” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: Substitution reactions involve replacing one functional group with another.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution Reagents: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction produces reduced forms.

Scientific Research Applications

Compound “8-bromo-6-methyl-1H-quinazolin-4-one” has diverse applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis.

    Biology: The compound is studied for its biological activity and potential therapeutic applications.

    Medicine: Research explores its potential as a drug candidate for treating specific diseases.

    Industry: It is utilized in industrial processes, including the production of specialty chemicals.

Mechanism of Action

The mechanism of action of compound “8-bromo-6-methyl-1H-quinazolin-4-one” involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the context of its use and the specific targets involved.

Comparison with Similar Compounds

  • Compound A
  • Compound B
  • Compound C

Each of these compounds has its own unique features, but “8-bromo-6-methyl-1H-quinazolin-4-one” stands out due to its specific properties and applications.

Properties

IUPAC Name

8-bromo-6-methyl-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-5-2-6-8(7(10)3-5)11-4-12-9(6)13/h2-4H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBPNLDDFILTLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C(=C1)Br)NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.